REACTION_SMILES
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[C:1]([O:2][C:3](=[O:4])[NH:7][CH2:8][CH2:9][c:10]1[cH:11][c:12]([O:16][CH2:17][c:18]2[cH:19][c:20]([F:24])[cH:21][cH:22][cH:23]2)[cH:13][cH:14][cH:15]1)([CH3:5])([CH3:6])[CH3:25].[Cl:26][CH2:27][Cl:28].[OH:29][C:30]([C:31]([F:32])([F:33])[F:34])=[O:35]>>[NH2:7][CH2:8][CH2:9][c:10]1[cH:11][c:12]([O:16][CH2:17][c:18]2[cH:19][c:20]([F:24])[cH:21][cH:22][cH:23]2)[cH:13][cH:14][cH:15]1
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Name
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CC(C)(C)OC(=O)NCCc1cccc(OCc2cccc(F)c2)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)NCCc1cccc(OCc2cccc(F)c2)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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NCCc1cccc(OCc2cccc(F)c2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |